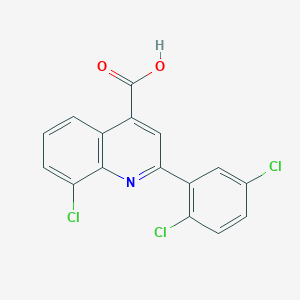

8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C16H8Cl3NO2 and its molecular weight is 352.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Modification

Various substituted quinaldinic acids, including those with structural similarities to 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid, have been subjected to chemical modifications to explore their potential applications. For example, carboxyl groups in the quinoline series can be converted into the trichloromethyl group using phosphorus pentachloride in an excess of thionyl chloride, demonstrating the chemical versatility and potential for further functionalization of these compounds (Takahashi & Mitsuhashi, 1977).

Analytical Applications

Derivatives of quinoline carboxylic acids have been investigated as analytical reagents. For instance, quinoxaline-2-carboxylic acid and its derivatives have shown potential for the gravimetric determination of various metal ions, indicating the potential utility of similar compounds like this compound in analytical chemistry (Dutt, Sanayal, & Nag, 1968).

Synthetic Methodologies

Research has also focused on the development of synthetic methodologies for creating amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, indicating a broad interest in modifying the quinoline core for various applications. These methods, including microwave irradiation, offer efficient routes to access a wide range of derivatives for further exploration in medicinal chemistry and other fields (Bhatt, Agrawal, & Patel, 2015).

Pharmacological Potential

Although direct applications of this compound in pharmacology were not found, related compounds have been studied for their biological activities. For example, substituted quinolines have been evaluated for their potential in inhibiting anaphylaxis and other pharmacological activities, suggesting that further investigation into the biological properties of this compound and its derivatives could be fruitful (Erickson et al., 1979).

Analyse Biochimique

Biochemical Properties

8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with human tissue-nonspecific alkaline phosphatase, human intestinal alkaline phosphatase, and human placental alkaline phosphatase . These interactions are primarily inhibitory, leading to a decrease in the enzymatic activity of these phosphatases. The compound’s ability to inhibit these enzymes suggests its potential use in regulating phosphate metabolism and related biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce cell death in certain cancer cell lines by inhibiting proteasome activity . This inhibition leads to the accumulation of misfolded proteins, triggering apoptosis. Additionally, this compound affects gene expression by altering the acetylation levels of histones, thereby influencing the transcription of various genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of histone deacetylases (HDACs), which leads to increased acetylation of histones and changes in gene expression . The compound binds to the active site of HDACs, preventing them from deacetylating histones. This binding interaction is facilitated by the compound’s multiple aromatic rings, which form strong hydrophobic interactions with residues in the HDAC active site . Additionally, the compound’s inhibitory effect on alkaline phosphatases involves binding to the enzyme’s active site, blocking substrate access and reducing enzymatic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound’s inhibitory effects on enzymes and cellular processes can persist, leading to sustained changes in cellular function . The extent of these effects may diminish over time as the compound degrades or is metabolized by cellular enzymes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and cellular processes . At higher doses, the compound can induce toxic effects, including liver and kidney damage, due to its accumulation in these organs. Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and cellular effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and subsequent elimination from the body . The compound’s metabolism involves hydroxylation and conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted. These metabolic pathways are crucial for regulating the compound’s bioavailability and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich compartments . Additionally, it may interact with specific transporters and binding proteins that facilitate its movement within the cell. The compound’s distribution is influenced by its affinity for different cellular components, leading to its localization in specific tissues and organelles.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound is often found in the cytoplasm and nucleus, where it can exert its effects on enzymes and gene expression . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its activity and function. For example, its interaction with HDACs in the nucleus is facilitated by its ability to cross the nuclear membrane and bind to these enzymes .

Propriétés

IUPAC Name |

8-chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl3NO2/c17-8-4-5-12(18)11(6-8)14-7-10(16(21)22)9-2-1-3-13(19)15(9)20-14/h1-7H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLRDGBLIXVCAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-({2-[(4-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2515614.png)

![3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2515619.png)

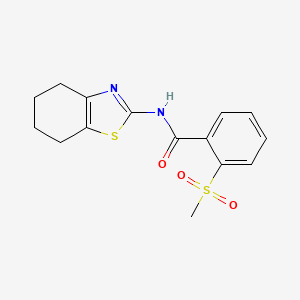

![Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2515624.png)

![2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2515625.png)

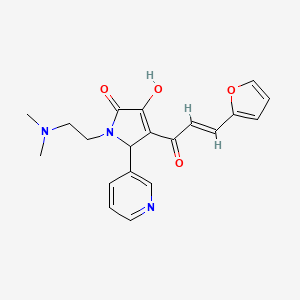

![2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B2515627.png)

![3-chloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2515634.png)

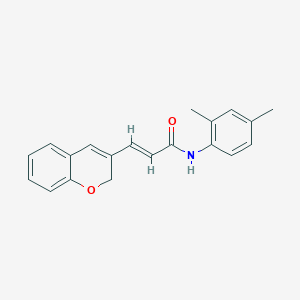

![N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B2515635.png)